molecular formula C17H21ClNO2P B5810338 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate

4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate

Cat. No. B5810338
M. Wt: 337.8 g/mol
InChI Key: ISPUACFRPNZLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate, also known as CL20, is a high-energy compound that has been extensively studied due to its potential applications in military and civilian fields. CL20 is a white crystalline solid that has a high density and explosive power. It was first synthesized in the 1980s and has since gained attention due to its high energy output and stability.

Mechanism of Action

The mechanism of action of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate is still not fully understood. It is believed that this compound undergoes a decomposition reaction when subjected to heat or shock, releasing a large amount of energy in the form of heat and gas. The decomposition products of this compound include carbon dioxide, nitrogen gas, and water vapor.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to this compound can cause respiratory and skin irritation in humans. In animal studies, this compound has been shown to cause liver and kidney damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate in laboratory experiments is its high energy output and stability. However, this compound is also highly toxic and can be difficult to handle safely. It is also expensive to synthesize, which can limit its use in laboratory experiments.

Future Directions

There are several future directions for research on 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate. One area of research is the development of safer and more efficient synthesis methods for this compound. Another area of research is the development of new applications for this compound, such as in medicine or energy storage. Additionally, research on the environmental impact of this compound and its decomposition products is needed to ensure its safe use in military and civilian applications.

Synthesis Methods

The synthesis of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate is a complex process that involves several steps. The starting material for the synthesis is 3,4-dihydroxybenzaldehyde, which is reacted with isopropylamine to form an imine. The imine is then reacted with methylphosphonic dichloride to form the phosphonate ester. This intermediate is then reacted with 5-chloro-2-methylphenylamine to form this compound.

Scientific Research Applications

4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has been extensively studied for its potential use as an explosive material. It has a high energy density and is more stable than other high-energy compounds such as RDX and HMX. This compound has also been studied for its potential use in rocket propellants and pyrotechnics.

properties

IUPAC Name

5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClNO2P/c1-12(2)14-6-9-16(10-7-14)21-22(4,20)19-17-11-15(18)8-5-13(17)3/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPUACFRPNZLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NP(=O)(C)OC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClNO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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